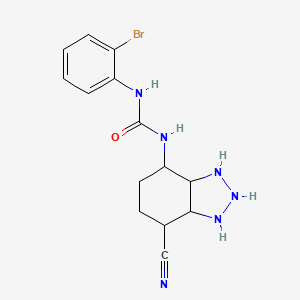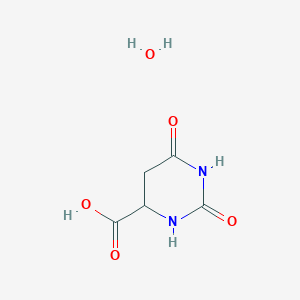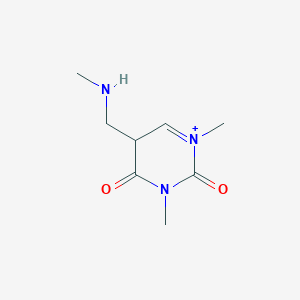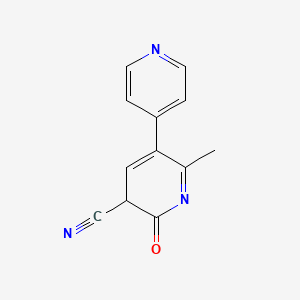![molecular formula C9H14N2O4 B12357258 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxyuridine is a synthetic nucleoside analog that lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This compound is primarily known for its antiviral and anticancer properties. It is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’-Dideoxyuridine can be synthesized through various chemical routes. One common method involves the condensation of uracil with a protected sugar derivative, followed by deprotection steps to yield the final product. The reaction typically requires the use of strong acids or bases and high temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of 2’,3’-Dideoxyuridine often involves microbial synthesis. For example, Escherichia coli has been engineered to produce this compound through transdideoxyribosylation, where 2’,3’-dideoxyuridine is formed from uracil and a suitable sugar donor .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding uridine analog.
Reduction: Reduction reactions can modify the nucleobase or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uridine derivatives, while substitution reactions can produce various modified nucleosides .
Scientific Research Applications
2’,3’-Dideoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: 2’,3’-Dideoxyuridine has been investigated for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and other retroviruses.
Mechanism of Action
2’,3’-Dideoxyuridine exerts its effects by inhibiting DNA synthesis. It is incorporated into the growing DNA chain during replication, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts the normal replication process .
Comparison with Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyadenosine: Known for its use in antiviral therapy.
2’,3’-Dideoxyinosine: Used in the treatment of HIV infections.
Uniqueness: 2’,3’-Dideoxyuridine is unique due to its specific structure, which allows it to be incorporated into DNA and cause chain termination. This property makes it particularly effective in inhibiting viral replication and cancer cell proliferation. Its lack of hydroxyl groups at the 2’ and 3’ positions distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action .
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h6,8,12H,1-5H2,(H,10,13,14)/t6-,8+/m0/s1 |
InChI Key |
LPIQQMXKTGFPGZ-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2CCC(=O)NC2=O |
Canonical SMILES |
C1CC(OC1CO)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)

![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)

![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)

